molecular formula C16H22FN3O4S B2526072 N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide CAS No. 898415-27-5

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide

Cat. No.: B2526072
CAS No.: 898415-27-5
M. Wt: 371.43
InChI Key: DJJALJZHMVOPCO-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide is a useful research compound. Its molecular formula is C16H22FN3O4S and its molecular weight is 371.43. The purity is usually 95%.
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Scientific Research Applications

Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonists

Arylsulfonamide derivatives, including those related to the specified compound, have been synthesized and evaluated for their potential as α1-adrenergic receptor antagonists with a focus on uroselective profiles. These compounds have shown high-to-moderate affinity for the α1-adrenoceptor and moderate selectivity over the α2-receptor subtype, indicating potential applications in treating conditions related to these receptors (Rak et al., 2016).

5-HT(7) Receptor Selectivity

In the context of mental health, certain derivatives have been identified as potent and selective 5-HT7 receptor antagonists. These findings suggest potential therapeutic applications in treating central nervous system (CNS) disorders, demonstrating antidepressant-like and pro-cognitive properties in animal models (Canale et al., 2016).

Novel Insecticides

The compound has also found applications in the development of novel insecticides with unique chemical structures. For example, flubendiamide and sulfoxaflor have shown extremely strong insecticidal activity against various pests, including resistant strains, indicating a novel mode of action distinct from that of commercial insecticides. These compounds are considered safe for non-target organisms and are expected to play a significant role in integrated pest management programs (Tohnishi et al., 2005); (Zhu et al., 2011).

Anticancer Agents

Derivatives of the chemical compound have been synthesized and evaluated as promising anticancer agents. Specific derivatives have shown strong anticancer activity relative to reference compounds, suggesting their potential in developing new therapeutic agents for cancer treatment (Rehman et al., 2018).

Orexin-1 Receptor Mechanisms and Compulsive Food Consumption

Research has explored the role of Orexin-1 receptor mechanisms on compulsive food consumption, with certain antagonists showing potential in reducing binge eating without affecting standard food intake. This indicates a major role of OX1R mechanisms in binge eating, suggesting that selective antagonism at OX1R could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).

Properties

IUPAC Name

N'-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O4S/c1-18-15(21)16(22)19-10-9-13-4-2-3-11-20(13)25(23,24)14-7-5-12(17)6-8-14/h5-8,13H,2-4,9-11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJALJZHMVOPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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